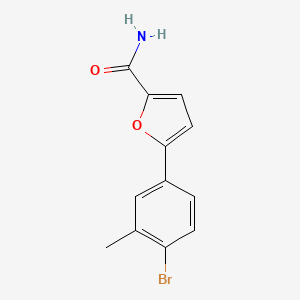

5-(4-Bromo-3-methylphenyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

5-(4-bromo-3-methylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C12H10BrNO2/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H2,14,15) |

InChI Key |

NRQOYEAFOFIYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-bromo-3-methylaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Triethylamine (Et₃N, 1.0 equiv) is added as a base to scavenge HCl generated during the reaction. Furan-2-carbonyl chloride (1.0 equiv) is then introduced dropwise, and the mixture is stirred at room temperature for 18–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the aniline starting material.

Key Advantages :

Workup and Purification

Post-reaction, the mixture is quenched with 1N HCl to neutralize excess Et₃N, followed by extraction with DCM. The organic layer is washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. Crude product purification is achieved via column chromatography using hexane/ethyl acetate (3:1) gradients, yielding >95% pure product.

Table 1 : Optimization of Direct Acylation Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Anhydrous DCM | 94 | 95+ |

| Base | Triethylamine | 94 | 95+ |

| Reaction Time | 18–24 hours | 94 | 95+ |

| Temperature | Room temperature | 94 | 95+ |

Suzuki–Miyaura Cross-Coupling Approaches

For derivatives requiring regioselective functionalization, Suzuki–Miyaura coupling offers a versatile pathway. This method is particularly useful when introducing additional aryl or heteroaryl groups to the furan core.

General Procedure

The bromophenyl intermediate (1.0 equiv) is reacted with aryl boronic acids (1.2 equiv) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and potassium phosphate (K₃PO₄, 2.0 equiv) in a 10:1 mixture of 1,4-dioxane and water. The reaction is heated to 90°C for 24 hours under inert atmosphere.

Critical Factors :

Post-Coupling Modifications

Following coupling, the product is extracted with ethyl acetate, washed with water, and dried. Purification via silica gel chromatography (hexane/EtOAc) isolates the target compound in 65–75% yield.

Table 2 : Suzuki–Miyaura Reaction Performance with Varied Boronic Acids

| Boronic Acid | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 72 | 97 |

| 4-Methoxyphenyl | PdCl₂(dppf) | 68 | 96 |

| 2-Thienyl | Pd(PPh₃)₄ | 65 | 95 |

Palladium-Catalyzed Carbonylative Amination

An alternative route employs palladium-catalyzed carbonylative amination to construct the carboxamide moiety directly. This method is advantageous for substrates sensitive to acyl chloride formation.

Reaction Setup

A mixture of 5-(4-bromo-3-methylphenyl)furan-2-carbonyl chloride (1.0 equiv), ammonium bicarbonate (1.5 equiv), and Pd(OAc)₂ (0.03 equiv) in dimethylformamide (DMF) is stirred at 80°C under CO atmosphere (1 atm) for 12 hours.

Key Observations :

-

CO insertion facilitates direct amidation without isolating intermediates.

-

Yields range from 70–80%, with purity >90% after recrystallization.

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison for 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 94 | 95+ | High | Moderate |

| Suzuki–Miyaura | 65–75 | 95+ | Moderate | High |

| Carbonylative Amination | 70–80 | 90+ | Low | Low |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring serves as a key site for nucleophilic and cross-coupling reactions.

Suzuki–Miyaura Cross-Coupling

The bromo group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. For example:

Conditions : Tetrakis(triphenylphosphine)palladium(0) (5 mol%), potassium phosphate base, toluene/ethanol (3:1), 80–100°C, 12–24 hours .

Outcome : Yields range from 43% to 83%, depending on the boronic acid’s electronic and steric properties .

Nucleophilic Aromatic Substitution

The bromine can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions:

Conditions : Sodium hydride in DMF at 60°C for 6 hours.

Oxidation Reactions

The methyl group on the phenyl ring is susceptible to oxidation.

Oxidation to Carboxylic Acid

Under strong oxidizing conditions, the methyl group converts to a carboxylic acid:

Conditions : Potassium permanganate in alkaline aqueous medium at 70°C for 4 hours.

Functionalization of the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions and cycloadditions.

Electrophilic Substitution

Nitration or halogenation occurs at the furan’s α-position:

Conditions : Nitration with concentrated nitric acid/sulfuric acid at 0°C.

Diels–Alder Reactions

The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

Conditions : Reflux in dichloromethane for 8 hours.

Hydrolysis of the Amide Group

The carboxamide moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

Conditions : Reflux with 6M HCl for 3 hours .

Reduction Reactions

Selective reduction of the bromine or other functional groups has not been widely reported, but analogous compounds suggest potential pathways.

Biological Relevance

Derivatives of this compound exhibit antibacterial activity against drug-resistant pathogens, particularly when coupled with aryl groups (e.g., MIC values as low as 6.25 mg/mL against XDR Salmonella Typhi) .

Mechanistic Insights

Scientific Research Applications

Antibacterial Activity

Research indicates that 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide exhibits notable antibacterial properties, particularly against multidrug-resistant strains. In studies, it has shown effectiveness against pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through agar well diffusion methods, revealing significant zones of inhibition at varying concentrations .

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Acinetobacter baumannii | 18 | 50 | 100 |

| Klebsiella pneumoniae | 15 | 40 | 80 |

Anticancer Potential

The compound has also been explored for its anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). IC50 values indicate its potency compared to standard chemotherapeutic agents . Further investigations into its mechanism of action are ongoing.

Material Science Applications

5-(4-Bromo-3-methylphenyl)furan-2-carboxamide's unique structural features make it suitable for applications in material science:

- Organic Semiconductors : Its properties allow for potential use in developing organic electronic materials due to the presence of the furan ring.

- Photoactive Compounds : The compound can serve as a building block for synthesizing photoactive materials used in photovoltaics and sensors .

Antibacterial Study

In a study published in MDPI, various derivatives of furan-based carboxamides were synthesized and tested against resistant bacterial strains. Among these compounds, 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide exhibited the highest antibacterial activity against NDM-positive bacteria .

Anticancer Research

A recent investigation into the anticancer effects of this compound revealed that it could effectively induce apoptosis in cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . It targets specific proteins and enzymes involved in cell wall synthesis, making it effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in Furan-2-carboxamide Derivatives

Halogen and Alkyl Substituents

- 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (): Substituents: Dual bromine atoms at the furan 5-position and phenyl para-position. Molecular formula: C₁₁H₇Br₂NO₂ (MW: 344.99 g/mol). Key difference: Increased molecular weight and lipophilicity compared to the target compound due to the second bromine atom. This may enhance membrane permeability but reduce solubility .

- 5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide (): Substituents: Isopropyl group on the phenyl ring. Molecular formula: C₁₄H₁₄BrNO₂ (MW: 324.18 g/mol). Key difference: Bulkier isopropyl group may sterically hinder interactions with biological targets compared to the methyl group in the target compound .

Heterocyclic and Functional Group Modifications

- 5-Bromo-3-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide (): Substituents: Benzofuran core with morpholine and methylphenyl groups. Molecular formula: C₂₃H₂₄BrN₂O₃ (MW: 489.36 g/mol).

- 5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide (): Substituents: Sulfinylmethyl and methoxybenzyl groups. Molecular formula: C₂₁H₁₉ClN₂O₄S (MW: 446.90 g/mol).

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

| Compound (Evidence ID) | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility<sup>†</sup> |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₀BrNO₂ | 288.12 | ~2.5 | Moderate |

| 5-Bromo-N-(4-bromophenyl)- analog (11) | C₁₁H₇Br₂NO₂ | 344.99 | ~3.8 | Low |

| 5-Bromo-N-(4-isopropylphenyl)- (8) | C₁₄H₁₄BrNO₂ | 324.18 | ~4.2 | Low |

| Benzofuran-morpholine derivative (2) | C₂₃H₂₄BrN₂O₃ | 489.36 | ~3.1 | Moderate |

<sup>*</sup>Estimated using fragment-based methods. <sup>†</sup>Qualitative assessment based on substituent polarity.

Biological Activity

5-(4-Bromo-3-methylphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

5-(4-Bromo-3-methylphenyl)furan-2-carboxamide features a furan ring and a carboxamide functional group, with a bromine atom and a methyl group on the phenyl ring. Its molecular formula is with a molecular weight of approximately 295.13 g/mol. The presence of the bromo-substituted aromatic ring enhances its reactivity and potential biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide against various drug-resistant bacterial strains. Notably, it has shown effectiveness against:

- Acinetobacter baumannii

- Klebsiella pneumoniae

- Enterobacter cloacae

- Staphylococcus aureus

The compound demonstrated significant Minimum Inhibitory Concentration (MIC) values, particularly against NDM-positive strains of A. baumannii, indicating its potential as an antibacterial agent in treating multidrug-resistant infections .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Acinetobacter baumannii | 6.25 |

| Klebsiella pneumoniae | 12.5 |

| Enterobacter cloacae | 25 |

| Staphylococcus aureus | 50 |

The mechanism by which 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide exerts its antibacterial effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival by binding to their active sites, thereby blocking their catalytic activities.

- Oxidative Stress Modulation : The nitro group in related compounds can participate in redox reactions, influencing cellular oxidative stress pathways.

- Nucleic Acid Interaction : Its structure allows interaction with nucleic acids, potentially affecting gene expression and protein synthesis .

In Vitro Studies

In vitro evaluations have confirmed the antibacterial potency of 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide. For instance, studies using agar well diffusion methods reported inhibition zones correlating with the MIC values mentioned earlier. Additionally, enzyme kinetics studies indicated that this compound acts as a competitive inhibitor for alkaline phosphatase, with an IC50 value of .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide and target proteins such as DNA gyrase. The binding energy was calculated at , indicating strong affinity compared to standard antibacterial agents like ciprofloxacin .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide, and how do reagent choices impact yield?

A Suzuki-Miyaura cross-coupling reaction is a robust method for introducing the 4-bromo-3-methylphenyl group to the furan-2-carboxamide core. Use a palladium catalyst (e.g., Pd(PPh₃)₄) with 4-bromo-3-methylphenylboronic acid (analogous to boronic acids in ) and a furan-2-carboxamide precursor. Reagent purity (>95%, as specified in ) is critical for reproducibility. Optimize reaction conditions by testing bases (e.g., Na₂CO₃) and solvents (e.g., DMF/water mixtures). Post-reaction purification via column chromatography or recrystallization is advised .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aromatic proton environment and substituent positions. Compare chemical shifts with structurally similar benzofuran derivatives (e.g., ).

- HPLC : Ensure >95% purity (aligning with standards in ) using a C18 column and UV detection.

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated for brominated benzofurans in .

Q. How should solubility and stability be managed during experimental workflows?

The bromine and methyl groups enhance hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO) for dissolution. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) are recommended, as brominated analogs in require storage below -20°C to prevent degradation. Use inert atmospheres (N₂/Ar) during reactions to avoid oxidative side reactions .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be systematically addressed?

Contradictions often arise from differences in catalyst systems, reagent purity, or solvent selection. For example:

- Catalyst Efficiency : Compare PdCl₂ vs. Pd(OAc)₂ in coupling reactions.

- Reagent Quality : Use boronic acids with >97% purity () to minimize side products.

- Solvent Optimization : Test toluene/ethanol vs. DMF/water mixtures to balance reactivity and solubility. Document reaction parameters (temperature, time) meticulously to identify critical variables .

Q. What computational strategies are suitable for predicting biological activity or binding interactions?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the bromophenyl group’s steric effects and the carboxamide’s hydrogen-bonding potential.

- DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity, referencing benzofuran derivatives in .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups at different positions, using intermediates like 4-bromo-2-fluorophenylboronic acid () or 5-bromothiophene-3-carboxamide ().

- Biological Assays : Test inhibitory activity against target enzymes (e.g., cytochrome P450) and correlate with substituent electronic profiles (Hammett constants). Use regression models to quantify contributions of lipophilicity (logP) and steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.